BenchChemオンラインストアへようこそ!

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide

Regioisomer discrimination Pyrazole carboxamide Structure elucidation

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide (CAS 1352926-13-6, molecular formula C12H12BrN3O, molecular weight 294.15 g/mol) is a brominated pyrazole-5-carboxamide derivative featuring a benzyl substituent at N1, a methyl group at C3, a bromine atom at C4, and a primary carboxamide at C5. This compound belongs to the broader class of pyrazole carboxamides that have been extensively patented as kinase inhibitor scaffolds—including BTK inhibitors described in Genentech's US20200181154A1—and as agricultural fungicides acting via succinate dehydrogenase inhibition.

Molecular Formula C12H12BrN3O
Molecular Weight 294.15
CAS No. 1352926-13-6
Cat. No. B3027626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide
CAS1352926-13-6
Molecular FormulaC12H12BrN3O
Molecular Weight294.15
Structural Identifiers
SMILESCC1=NN(C(=C1Br)C(=O)N)CC2=CC=CC=C2
InChIInChI=1S/C12H12BrN3O/c1-8-10(13)11(12(14)17)16(15-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,17)
InChIKeySWGUCROCDBPHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide (CAS 1352926-13-6): A Regiospecific Pyrazole-5-Carboxamide Building Block for Medicinal Chemistry and Agrochemical Research


1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide (CAS 1352926-13-6, molecular formula C12H12BrN3O, molecular weight 294.15 g/mol) is a brominated pyrazole-5-carboxamide derivative featuring a benzyl substituent at N1, a methyl group at C3, a bromine atom at C4, and a primary carboxamide at C5 . This compound belongs to the broader class of pyrazole carboxamides that have been extensively patented as kinase inhibitor scaffolds—including BTK inhibitors described in Genentech's US20200181154A1—and as agricultural fungicides acting via succinate dehydrogenase inhibition [1]. Its defining structural feature is the unambiguous 5-carboxamide regioisomeric configuration, which distinguishes it from the corresponding 3-carboxamide regioisomer (CAS 1262414-75-4) and imparts distinct hydrogen-bonding geometry and physicochemical properties relevant to target engagement and downstream synthetic derivatization [2].

Why 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide Cannot Be Interchanged with Its 3-Carboxamide Regioisomer or Des-Bromo/Des-Methyl Analogs


Pyrazole carboxamides with identical molecular formulae but differing carboxamide regioisomeric positions (C3 vs. C5) exhibit fundamentally different hydrogen-bond donor/acceptor geometries, topological polar surface area orientations, and target-binding pharmacophores, as demonstrated by the regioisomer differentiation studies on synthetic cannabinoid pyrazole carboxamides where 3,5- and 5,3-regioisomers showed distinct analytical and pharmacological profiles [1]. The C4 bromine atom in 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), and its replacement with chloro, iodo, or des-halo analogs alters both the reactivity profile and the steric/electronic properties of downstream derivatives [2]. Furthermore, the N1-benzyl group contributes to lipophilicity (XLogP3 = 2.1) and metabolic stability compared to N1-unsubstituted or N1-methyl analogs, directly impacting the ADME properties of final compounds constructed from this building block [3]. Substitution with the 3-carboxamide regioisomer (CAS 1262414-75-4) or with des-bromo analogs would generate a different chemical series with non-equivalent SAR trajectories, invalidating comparative structure-activity analyses [4].

Quantitative Differentiation Evidence for 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide Against Closest Analogs


Regioisomeric Identity: 5-Carboxamide vs. 3-Carboxamide Differentiation by InChI Key, PSA, and Hydrogen-Bond Topology

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide (CAS 1352926-13-6) is the unambiguous 5-carboxamide regioisomer, confirmed by its distinct InChI Key (SWGUCROCDBPHGE-UHFFFAOYSA-N) and SMILES notation (CC1=NN(CC2=CC=CC=C2)C(=C1Br)C(=O)N), which places the carboxamide at the C5 position of the pyrazole ring [1]. In contrast, the 3-carboxamide regioisomer (CAS 1262414-75-4) bears InChI Key PFAUJQSOBMUEFI-UHFFFAOYSA-N and SMILES NC(=O)c1nn(c(c1Br)C)Cc1ccccc1, placing the carboxamide at C3 [2]. Both compounds share the same molecular formula (C12H12BrN3O) and molecular weight (294.15 g/mol), but the topological polar surface area of 60.9 Ų is identical due to the same atom composition; however, the spatial orientation of the carboxamide hydrogen-bond donor/acceptor vector differs, which has been shown in pyrazole regioisomer pairs to produce distinct receptor-binding pharmacophores and differential biological activity [3]. The 5-carboxamide regioisomer positions the amide group adjacent to the N1-benzyl substituent, creating a different steric and electronic environment around the carboxamide compared to the 3-carboxamide regioisomer where the amide is adjacent to the C4-bromo and C5-methyl groups.

Regioisomer discrimination Pyrazole carboxamide Structure elucidation

Physicochemical Property Profile: XLogP3 and Hydrogen Bonding Compared with the 3-Carboxamide Regioisomer

The computed XLogP3 for 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide is 2.1, with 1 hydrogen bond donor and 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 60.9 Ų [1]. The 3-carboxamide regioisomer (CAS 1262414-75-4) also has an XLogP3 of 2.1 and identical HBD/HBA counts (1 donor, 4 acceptors) , reflecting the identical atomic composition. However, the regioisomeric shift alters the spatial arrangement of the H-bond donor (carboxamide NH2) relative to the lipophilic benzyl and bromo substituents, affecting the three-dimensional pharmacophore rather than the two-dimensional computed descriptors . The des-bromo analog N-benzyl-1H-pyrazole-5-carboxamide (CAS 496865-35-1, molecular formula C11H11N3O, MW 201.22 g/mol) has a substantially lower molecular weight and lacks the C4 bromine synthetic handle entirely, making it unsuitable as a direct replacement in cross-coupling-dependent synthetic sequences .

Lipophilicity ADME prediction Physicochemical profiling

C4 Bromine as a Synthetic Handle: Cross-Coupling Reactivity Compared with Chloro and Des-Halo Analogs

The C4 bromine atom in 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide serves as a privileged leaving group for palladium-catalyzed cross-coupling reactions. In a systematic study of C4-halo-1-tritylpyrazoles, 4-bromo substrates demonstrated superior reactivity compared to 4-chloro analogs in Pd(dba)2-catalyzed C-N coupling reactions, while 4-iodo substrates were more prone to deleterious side reactions [1]. The bromine atom at C4 of the pyrazole ring is particularly amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, amino, and alkynyl diversity vectors at this position . The corresponding 4-chloro analog would exhibit significantly slower oxidative addition with Pd(0) catalysts (typical relative rates: C-I > C-Br >> C-Cl), while the des-halo analog (no halogen at C4) eliminates this diversification site entirely, reducing the compound's value as a modular building block to a single vector (carboxamide derivatization only) [2].

Cross-coupling C-H activation Building block reactivity

XLogP3 and Predicted Boiling Point Differentiate the 5-Carboxamide from Structurally Divergent Pyrazole Carboxamide Building Blocks

The 3-carboxamide regioisomer (CAS 1262414-75-4) has a predicted boiling point of 425.0 ± 45.0 °C at 760 mmHg, a predicted density of 1.54 ± 0.1 g/cm³, and a predicted pKa of 15.22 ± 0.50 . While experimentally determined boiling point and pKa data for the 5-carboxamide regioisomer (CAS 1352926-13-6) are not publicly reported, the predicted values highlight that even subtle regioisomeric differences can impact physical properties relevant to purification (distillation, recrystallization) and formulation . The commercially available purity of the 5-carboxamide regioisomer is specified at 98% (HPLC) by multiple vendors including Bidepharm (BD238322) and Leyan (1515786), with the compound supplied as a solid under room temperature, sealed, dry storage conditions . In contrast, the 3-carboxamide regioisomer is commonly listed at 95-96% minimum purity, suggesting potential differences in synthetic accessibility or purification efficiency between the two regioisomeric series [1].

Boiling point prediction Purification Process chemistry

Procurement Landscape: Price, Availability, and Vendor Coverage of the 5-Carboxamide vs. 3-Carboxamide Regioisomer

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide (CAS 1352926-13-6) is stocked by multiple independent vendors including Bidepharm (BD238322, 98% purity), Leyan (1515786, 98% purity), MolCore (MC645073, NLT 98% purity), Chemenu (CM188341, 95% purity), Macklin (B968586, 98% purity), and CymitQuimica (IN-DA007ZMW, min. 95%), with pricing ranging from approximately €187/100mg to €295/250mg (CymitQuimica) and ¥875/100mg to ¥4439/1g (Macklin) [1]. The 3-carboxamide regioisomer (CAS 1262414-75-4) is available from AngeneChem (AG000SEV) and Chemenu (CM491641, 98%, $135/100mg, $460/1g), with generally fewer listed suppliers compared to the 5-carboxamide [2]. The broader supplier base for the 5-carboxamide regioisomer may reflect higher demand from medicinal chemistry programs targeting the pyrazole-5-carboxamide pharmacophore, which is explicitly claimed in BTK inhibitor patents (US20200181154A1) and 5-aminopyrazole carboxamide BTK inhibitor patents (US20190152952A1) where the 5-carboxamide orientation is specified as critical for kinase hinge-binding [3].

Chemical procurement Vendor comparison Supply chain

Structural Specificity: Differentiation from the 1-Benzyl-4-bromo-3-methyl-1H-pyrazole Des-Carboxamide Analog

1-Benzyl-4-bromo-3-methyl-1H-pyrazole (CAS 137968-32-2, molecular formula C11H11BrN2, MW 251.12 g/mol) represents the des-carboxamide analog of the target compound, lacking the primary amide functionality entirely . This structural difference is critical: the primary carboxamide in the target compound (CAS 1352926-13-6) serves as both a hydrogen-bond donor/acceptor pharmacophoric element and a synthetic handle for further derivatization via hydrolysis to the carboxylic acid, dehydration to the nitrile (cf. CAS 1352925-64-4), or direct coupling with amines to generate elaborated amide libraries . The des-carboxamide analog (CAS 137968-32-2) has a molecular weight 43.03 g/mol lower and an XLogP3 approximately 0.8-1.0 units higher (predicted based on the removal of the polar carboxamide group), which would substantially alter the lipophilicity and hydrogen-bonding capacity of any derived compound series . Pyrazole carboxamides have been explicitly claimed as BTK inhibitors (US20200181154A1), CARM1 inhibitors, RAGE inhibitors, and agricultural fungicides, with the carboxamide moiety forming key hydrogen bonds with the target protein in each case [1].

Functional group interconversion Amide coupling Scaffold diversification

Recommended Application Scenarios for 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: BTK, CARM1, and Kinase Hinge-Binder Scaffold Construction

The 5-carboxamide regioisomeric configuration of 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide aligns with the pharmacophoric requirements of pyrazole-based kinase inhibitors, where the C5 carboxamide forms critical hydrogen bonds with the kinase hinge region [1]. The Genentech patent US20200181154A1 explicitly claims pyrazole carboxamide compounds of Formula I as BTK inhibitors for cancer and immune disorders, while the Suzhou Sinovent patent US20190152952A1 specifically claims 5-aminopyrazole carboxamide BTK inhibitors where the 5-carboxamide orientation is structurally required [2]. The C4 bromine atom serves as a diversification point for introducing substituted aryl/heteroaryl groups via Suzuki coupling to optimize kinase selectivity, while the N1-benzyl group can be modified to tune lipophilicity and metabolic stability. Programs targeting CARM1 (co-activator associated arginine methyltransferase 1) have similarly identified N-benzyl-pyrazole-5-carboxamides as privileged scaffolds, with potency modulated by the nature of the heteroaryl fragment . Procurement of the correct 5-carboxamide regioisomer (rather than the 3-carboxamide) is essential because the kinase hinge-binding geometry is regiospecific.

Fragment-Based Drug Discovery (FBDD): A Multifunctional Pyrazole Fragment with Three Orthogonal Diversification Vectors

With a molecular weight of 294.15 g/mol, 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide falls within an acceptable fragment size range and offers three chemically orthogonal diversification vectors: (1) the C4 bromine for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), (2) the C5 primary carboxamide for hydrolysis to carboxylic acid or coupling with amines, and (3) potential N1-benzyl deprotection/refunctionalization [1]. This contrasts with the des-carboxamide analog (CAS 137968-32-2), which offers only one diversification vector (C4-Br), and the des-bromo analog (CAS 496865-35-1), which eliminates cross-coupling entirely [2]. The 98% purity specification from vendors such as Bidepharm (with NMR, HPLC, and GC batch quality reports) ensures reproducible fragment screening results with minimal interference from impurities . The compound's 3 rotatable bonds and moderate lipophilicity (XLogP3 = 2.1) place it within favorable fragment physicochemical space as defined by the rule-of-three (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3—though this compound has HBA = 4 due to the carboxamide and pyrazole nitrogens, which is an acceptable deviation for a lead-like fragment) [3].

Agrochemical Intermediate: Pyrazole-5-Carboxamide Fungicide and Insecticide Scaffold Development

Pyrazole carboxamide derivatives constitute one of the most important classes of agricultural fungicides acting as succinate dehydrogenase inhibitors (SDHI), with commercial examples including compounds containing the pyrazole-5-carboxamide motif [1]. The C4 bromine atom in 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide provides a versatile handle for introducing aryl, heteroaryl, or alkyl substituents that modulate fungicidal spectrum and potency against target pathogens such as Pseudoperonospora cubensis and other oomycetes [2]. Pyrazole carboxamide insecticides active against lepidopteran pests have also been developed through systematic SAR studies enabled by brominated pyrazole building blocks . The broader vendor coverage and competitive pricing of the 5-carboxamide regioisomer (>6 suppliers vs. ~3 for the 3-carboxamide) ensures reliable supply for agricultural research programs requiring gram-to-kilogram quantities for greenhouse and field trial formulations [3].

Chemical Biology Probe Synthesis: Late-Stage Functionalization via C4 Cross-Coupling for Target Identification

The C4 bromine atom enables the installation of affinity tags (biotin), fluorescent reporters (BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) via Pd-catalyzed cross-coupling, transforming 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide into a functional chemical biology probe [1]. The 5-carboxamide can be independently elaborated to introduce a second functional element (e.g., a PEG linker for solubility or a click chemistry handle such as an alkyne or azide) without interfering with the C4 cross-coupling step, enabling orthogonal bifunctional probe construction [2]. This dual-vector functionalization capability is not available from the des-carboxamide analog (only one vector) or the des-bromo analog (incorrect vector geometry). The availability of the 5-carboxamide regioisomer as a well-characterized solid with 98% purity ensures that probe molecules are constructed from a defined, high-quality starting material, reducing the risk of impurity-derived artifacts in target engagement studies .

Quote Request

Request a Quote for 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.